REACTION_CXSMILES
|
Cl[C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1.[CH2:8]([NH2:12])[CH2:9][CH2:10][CH3:11]>C(O)C>[CH2:8]([NH:12][C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1)[CH2:9][CH2:10][CH3:11]
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Name
|
|
Quantity
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27 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(=NS1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
evaporated to small bulk
|
Type
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ADDITION
|
Details
|
Upon addition of ether a white precipitate of butylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
The yellow filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC(=NS1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |